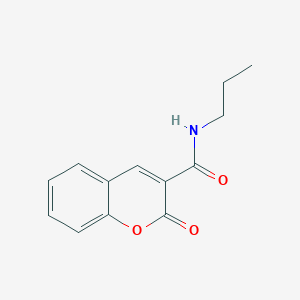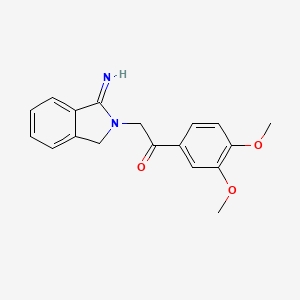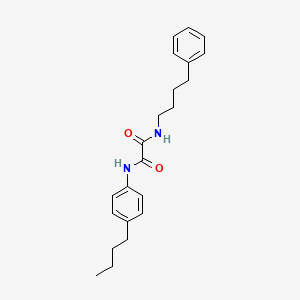![molecular formula C22H22N2O2S B14951339 1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA is an organic compound that features a biphenyl group and a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA typically involves the reaction of biphenyl-4-ylamine with 2-(4-methoxyphenoxy)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA has been investigated for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of {N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The biphenyl and thiourea moieties play crucial roles in binding to these targets and exerting their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Bis(biphenyl-4-yl)-N’-(naphthalene-1-yl)-N’-phenylbenzidine
- N,N-Dimethylformamide
- 1,3-Diphenylurea
Uniqueness
{N}-BIPHENYL-4-YL-{N}'-[2-(4-METHOXYPHENOXY)ETHYL]THIOUREA is unique due to the presence of both biphenyl and thiourea groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H22N2O2S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenoxy)ethyl]-3-(4-phenylphenyl)thiourea |
InChI |
InChI=1S/C22H22N2O2S/c1-25-20-11-13-21(14-12-20)26-16-15-23-22(27)24-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H2,23,24,27) |
Clé InChI |
IFQQWGKFOQDQKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14951282.png)

![2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B14951293.png)

methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)


![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14951356.png)
